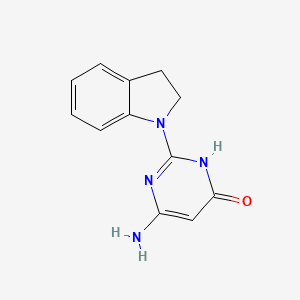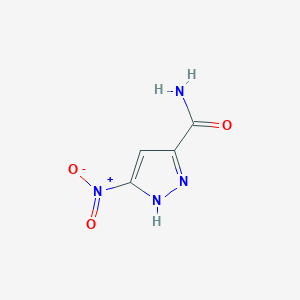![molecular formula C20H24N4 B1417586 N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172949-94-8](/img/structure/B1417586.png)
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Descripción general
Descripción
N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is crucial in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
The compound catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The compound affects the FAS-II pathway , which is involved in the elongation of fatty acids . By reducing the double bond of 2-trans-enoyl-[acyl-carrier protein], it plays a key role in the synthesis of long-chain fatty acids .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and capable of penetrating the brain
Result of Action
The result of the compound’s action is the production of long-chain fatty acids through the FAS-II pathway . These fatty acids are essential components of cell membranes and play a crucial role in various cellular functions.
Análisis Bioquímico
Biochemical Properties
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including enoyl-[acyl-carrier-protein] reductase, which is involved in the fatty acid elongation cycle of the FAS-II pathway . The interaction with this enzyme suggests that N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may influence lipid metabolism and related biochemical processes.
Cellular Effects
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it has been reported to affect the cell cycle, particularly by arresting cells in the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of action of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of enoyl-[acyl-carrier-protein] reductase, thereby affecting the fatty acid elongation cycle . Additionally, it may interact with other proteins and enzymes involved in cellular signaling pathways, leading to alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine vary with different dosages in animal models. Research has demonstrated that low to moderate doses of this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the fatty acid elongation cycle by inhibiting enoyl-[acyl-carrier-protein] reductase . Additionally, it may influence other metabolic processes, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine exhibits specific subcellular localization, which affects its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-6-8-16(9-7-15)14-22-19-20(10-12-21-13-11-20)24-18-5-3-2-4-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICHFPOTDRFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)


![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)

![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

